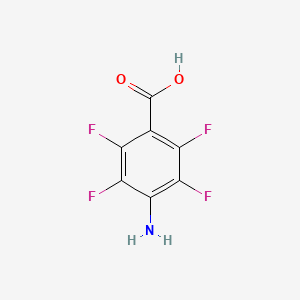

4-Amino-2,3,5,6-tetrafluorobenzoic acid

Description

4-Amino-2,3,5,6-tetrafluorobenzoic acid is a fluorinated aromatic compound with the molecular formula C7H3F4NO2 and a molecular weight of 209.10 g/mol . This compound is characterized by the presence of four fluorine atoms and an amino group attached to a benzoic acid core, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name |

4-amino-2,3,5,6-tetrafluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNSXWSOTDBWOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)N)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90241465 | |

| Record name | 4-Amino-2,3,5,6-tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944-43-4 | |

| Record name | 4-Amino-2,3,5,6-tetrafluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2,3,5,6-tetrafluorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000944434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 944-43-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2,3,5,6-tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2,3,5,6-tetrafluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 2,3,5,6-tetrafluorobenzoic acid with ammonia or an amine under suitable conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes using fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride. The reaction is typically carried out under controlled temperatures and pressures to ensure high yield and purity .

Chemical Reactions Analysis

Substitution Reactions

The amino group and fluorine substituents participate in nucleophilic and electrophilic substitution reactions, enabling diverse derivatization pathways.

Nucleophilic Aromatic Substitution

Fluorine atoms at positions 2,3,5,6 undergo substitution with nucleophiles under specific conditions:

-

Hydroxide Substitution : Reaction with KOH in aqueous bromine yields 4-amino-2,3,5,6-tetrahydroxybenzoic acid derivatives at 363–368 K (94% yield) .

-

Ammonia/Amine Substitution : Fluorine replacement with amines generates substituted anilines, useful in pharmaceutical intermediates .

Key Conditions :

Oxidation and Reduction

The amino and carboxylic acid groups undergo redox transformations, altering electronic and steric properties.

Oxidation

-

Amino → Nitro : Treatment with HNO₃ or KMnO₄ under acidic conditions oxidizes the amino group to nitro, forming 4-nitro-2,3,5,6-tetrafluorobenzoic acid .

-

Carboxylic Acid → CO₂ : Decarboxylation occurs at high temperatures (>473 K), yielding tetrafluoroaniline derivatives .

Reduction

-

Nitro → Amino : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups back to amines .

-

Carboxylic Acid → Alcohol : LiAlH₄ reduces the acid to 4-amino-2,3,5,6-tetrafluorobenzyl alcohol .

Comparative Reactivity :

| Functional Group | Reagent | Product |

|---|---|---|

| -NH₂ | HNO₃ (conc.) | -NO₂ derivative |

| -COOH | LiAlH₄ | -CH₂OH derivative |

Esterification and Amidation

The carboxylic acid group undergoes condensation reactions to form esters or amides.

Esterification

-

Methyl Ester Synthesis : Reaction with methanol and H₂SO₄ yields methyl 4-amino-2,3,5,6-tetrafluorobenzoate (95% yield via Staudinger azide reduction) .

Amidation

-

Primary Amides : Treatment with NH₃ or amines forms 4-amino-2,3,5,6-tetrafluorobenzamide derivatives .

Reaction Table :

| Reaction | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Esterification | MeOH, H₂SO₄ | 30°C, 3 h | Methyl ester | 95% |

| Amidation | NH₃, thionyl chloride | RT, 12 h | Benzamide derivative | 88% |

Schiff Base Formation

The amino group reacts with aldehydes to form imines, enabling applications in coordination chemistry:

-

Condensation with Aldehydes : Interaction with aromatic aldehydes (e.g., benzaldehyde) produces (E)-arylideneamino derivatives under mild conditions .

Example :

Conditions: Ethanol, RT, 6 h .

Photochemical Reactivity

While not directly reported for this compound, structural analogs like phenyl azides undergo UV-induced carbene formation (300 nm) . This suggests potential for photoaffinity labeling in biochemical studies if azide derivatives are synthesized.

Comparative Analysis with Analogues

The compound’s fluorination pattern enhances electrophilicity compared to non-fluorinated analogs:

| Compound | Reactivity with NH₃ | Melting Point (°C) |

|---|---|---|

| This compound | High | 181 |

| 4-Aminobenzoic acid | Moderate | 188 |

| 2,3,4,5-Tetrafluorobenzoic acid | Low | 175 |

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

4-Amino-2,3,5,6-tetrafluorobenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its amino and carboxylic acid functional groups allow it to participate in diverse chemical reactions, facilitating the development of new drugs and therapeutic agents. For instance, it is utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesics due to its ability to modify biological activity through structural variations .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. These derivatives can be synthesized by modifying the fluorinated benzene ring structure, which enhances their effectiveness against various pathogens . This aspect is particularly relevant in the development of new antibiotics or antifungal agents.

Chemical Research

Molecular Recognition Studies

The compound is utilized in molecularly imprinted polymer (MIP) technology. MIPs are synthetic polymers that have specific recognition sites for target molecules. The incorporation of this compound into these polymers allows for enhanced selectivity and sensitivity in detecting analytes in complex mixtures . This application is crucial for environmental monitoring and analytical chemistry.

Synthesis of Fluorinated Compounds

Its reactivity makes it a key building block in the synthesis of various fluorinated compounds. The presence of multiple fluorine atoms contributes to the unique physical and chemical properties of these compounds, making them suitable for applications in agrochemicals and specialty chemicals .

Material Science

Development of Functional Materials

this compound is also explored in the development of functional materials such as coatings and polymers. The fluorinated nature of this compound imparts hydrophobic properties to materials, enhancing their resistance to water and organic solvents. This characteristic is particularly beneficial in applications requiring durability and longevity .

-

Synthesis of Novel Antimicrobial Agents

A study demonstrated the synthesis of antimicrobial agents using this compound as a precursor. The modified compounds showed significant activity against resistant bacterial strains, highlighting the potential for developing new antibiotics . -

Molecularly Imprinted Polymers

Research on MIPs utilizing this compound showed improved selectivity for target analytes compared to non-imprinted controls. This advancement has implications for sensor technology and environmental analysis .

Mechanism of Action

The mechanism of action of 4-Amino-2,3,5,6-tetrafluorobenzoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

- 2,3,4,5-Tetrafluorobenzoic acid

- 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid

- 2,3,4,5,6-Pentafluorobenzoic acid

- 4-Amino-2,3,5,6-tetrafluoropyridine

Uniqueness: 4-Amino-2,3,5,6-tetrafluorobenzoic acid is unique due to the presence of both amino and multiple fluorine groups, which confer distinct chemical reactivity and biological activity compared to its analogs . This makes it particularly valuable in the synthesis of specialized compounds and materials.

Biological Activity

4-Amino-2,3,5,6-tetrafluorobenzoic acid (ATFBA) is a fluorinated aromatic compound with the molecular formula and a molecular weight of 209.10 g/mol. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. Its unique structure, featuring both amino and multiple fluorine groups, confers distinct chemical reactivity and biological activity compared to its analogs.

The biological activity of ATFBA is primarily attributed to its interaction with various molecular targets. It has been studied for its potential role in:

- Peptide Synthesis : ATFBA is used as an intermediate in the synthesis of peptides and other complex organic molecules due to its ability to participate in nucleophilic substitution reactions .

- Drug Development : The compound is investigated for its potential use in drug design, particularly in the development of fluorinated pharmaceuticals which may exhibit enhanced bioavailability and stability .

- Agricultural Applications : ATFBA's properties make it a candidate for developing agrochemicals that require enhanced efficacy and reduced environmental impact.

Case Studies and Research Findings

- Stability in Photodetectors : A study highlighted ATFBA's role as a multifunctional additive in tin-lead perovskite photodetectors. The compound improves stability and performance by interacting with the perovskite matrix, enhancing charge transport properties.

- Synthesis of Azobenzenes : Research has shown that ATFBA can be utilized to synthesize self-stabilized azobenzenes. These compounds exhibit unique optical properties that are valuable in materials science .

- Thermal Stability : Investigations into the thermal stability of ATFBA derivatives indicate that they decompose at elevated temperatures, which can be advantageous for specific applications where thermal resistance is critical .

Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| This compound | C7H3F4NO2 | 209.10 | Peptide synthesis, drug development |

| 2,3,4,5-Tetrafluorobenzoic acid | C7H3F4O2 | 180.10 | Less reactive in biological systems |

| 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid | C7H4F4O3 | 209.10 | Antimicrobial properties |

Synthetic Routes

ATFBA can be synthesized through several methods:

- Nucleophilic Substitution : The amino group can replace other functional groups on the aromatic ring under suitable conditions.

- Fluorination Processes : Industrial production typically employs fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions to achieve high yields .

Crystallization Studies

Recent studies have documented the crystallization behavior of ATFBA derivatives under various conditions. For instance, the formation of solvent-free and ethanol disolvate forms demonstrates how structural modifications can influence stability and reactivity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-amino-2,3,5,6-tetrafluorobenzoic acid, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis of fluorinated benzoic acid derivatives often begins with halogen exchange fluorination or hydrolysis of precursors. For example, methyl pentafluorobenzoate can be converted to 4-azido-2,3,5,6-tetrafluorobenzoic acid via azide substitution and hydrolysis . To introduce the amino group, a reduction step (e.g., catalytic hydrogenation or Staudinger reaction) of the azide intermediate is required. Key factors include:

- Temperature control : Excess n-BuLi suppresses byproduct formation (e.g., tetrafluorobenzoic acid) during carboxylation steps .

- Purification : Recrystallization or column chromatography ensures high purity (>95%) for downstream applications .

Q. Which characterization techniques are critical for verifying the structure and purity of this compound?

- Methodology :

- NMR and IR Spectroscopy : Confirm functional groups (e.g., amino, carboxyl) and fluorination patterns. For example, azide-to-amine conversion is validated by the disappearance of the azide IR peak (~2100 cm⁻¹) .

- Mass Spectrometry (MALDI-TOF) : Determines molecular weight and isotopic patterns, critical for distinguishing between fluorinated analogs .

- Elemental Analysis : Ensures stoichiometric ratios of C, H, N, and F .

Advanced Research Questions

Q. How does the fluorination pattern of this compound influence its reactivity in photochemical crosslinking applications?

- Methodology : The tetrafluorinated aromatic ring enhances electron-deficient properties, improving photochemical efficiency. For example:

- Photocoupling : The compound’s NHS ester derivative (e.g., PFPA-NHS) reacts with amine-modified surfaces under UV light, forming stable amide bonds. Fluorination increases hydrophobicity, optimizing resist compatibility in lithography .

- Crosslinking Yield : Fluorinated aryl azides exhibit higher crosslinking efficiency compared to non-fluorinated analogs due to enhanced nitrene intermediate stability .

Q. What strategies mitigate side reactions (e.g., unintended hydrolysis) during the functionalization of this compound?

- Methodology :

- Protecting Groups : Temporarily protect the amino group with Boc or Fmoc during carboxyl activation (e.g., NHS ester formation) to prevent nucleophilic attack .

- Solvent Selection : Use aprotic solvents (e.g., DMF, THF) to minimize hydrolysis of reactive intermediates like acyl chlorides .

- Kinetic Control : Short reaction times and low temperatures (<0°C) reduce degradation of azide or amine functionalities .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for enhanced gas storage or catalytic properties?

- Methodology :

- Ligand Design : The amino and carboxyl groups act as chelating sites for metal ions (e.g., Zn²⁺, Cu²⁺). Fluorination adjusts framework hydrophobicity, impacting H₂ or CO₂ adsorption .

- Synthetic Protocols : Solvothermal reactions with tetrafluoroterephthalic acid analogs demonstrate pore size tunability. For example, H₂tfBDC (a related ligand) formed porous MOFs with BET surface areas >1000 m²/g .

Contradictions and Limitations in Current Research

- Synthetic Challenges : While azide-to-amine reduction is theoretically straightforward, over-reduction or defluorination can occur, necessitating precise stoichiometric control .

- Stability Issues : The amino group in this compound is prone to oxidation; storage under inert gas and dark conditions is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.